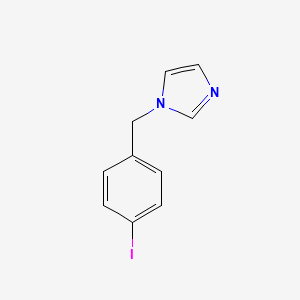

1-(4-iodobenzyl)-1H-imidazole

概要

説明

1-(4-ヨードベンジル)-1H-イミダゾールは、複素環式芳香族有機化合物であるイミダゾール類に属する有機化合物です。この化合物は、4-ヨードベンジル基で置換されたイミダゾール環を特徴としています。イミダゾールは、特に抗真菌剤としての医薬品化学における幅広い用途と、さまざまな生化学的プロセスにおける役割で知られています。

準備方法

合成ルートと反応条件: 1-(4-ヨードベンジル)-1H-イミダゾールの合成は、通常、4-ヨードベンジルブロミドとイミダゾールの反応を含みます。 反応は通常、炭酸カリウム(K2CO3)などの塩基を、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、高温で実施されます 。反応は求核置換反応を介して進行し、イミダゾールの窒素がベンジル炭素を攻撃し、臭化物イオンを置換します。

工業生産方法: 1-(4-ヨードベンジル)-1H-イミダゾールの工業生産方法は、実験室での合成と類似していますが、より大量に対応するためにスケールアップされています。このプロセスは、同じ求核置換反応を含みますが、高収率と純度を確保するために最適化された条件が使用されます。連続フローリアクターと自動システムは、効率と再現性を向上させるためにしばしば使用されます。

化学反応の分析

反応の種類: 1-(4-ヨードベンジル)-1H-イミダゾールは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などの酸化剤を使用して酸化し、対応する酸化生成物を形成することができます。

還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して実施することができます。

置換: 4-ヨードベンジル基のヨウ素原子は、適切な条件下で、アミン、チオール、シアン化物などの他の求核剤で置換することができます。

一般的な試薬と条件:

酸化: H2O2、KMnO4、酸性または塩基性条件。

還元: NaBH4、LiAlH4、エタノールまたはエーテルを溶媒とする。

置換: アミン、チオール、シアン化物などの求核剤、極性非プロトン性溶媒、K2CO3などの塩基。

生成される主な生成物:

酸化: 対応する酸化されたイミダゾール誘導体。

還元: 還元されたイミダゾール誘導体。

置換: 使用された求核剤に応じて、さまざまな置換されたイミダゾール誘導体。

科学研究の応用

1-(4-ヨードベンジル)-1H-イミダゾールは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。

生物学: 抗菌および抗真菌特性を含む、その潜在的な生物学的活性を研究されています。

医学: 特に特定の酵素や受容体を標的とする新薬の開発における、その潜在的な治療的用途を調査されています。

科学的研究の応用

1-(4-Iodobenzyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

作用機序

1-(4-ヨードベンジル)-1H-イミダゾールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。イミダゾール環は、酵素活性部位の金属イオンと配位し、その活性を阻害することができます。 さらに、4-ヨードベンジル基は、化合物の特定の生物学的標的に対する結合親和性と特異性を高めることができます .

類似化合物:

4-ヨードベンジルブロミド: 1-(4-ヨードベンジル)-1H-イミダゾールの合成における前駆体であり、さまざまな有機変換で使用されます.

4-フルオロベンジルブロミド: 構造は類似していますが、ヨウ素原子ではなくフッ素原子を持っています。フッ素化有機化合物の合成に使用されます.

3-ヨードベンジルブロミド: ヨウ素原子が異なる位置にある、別のハロゲン化ベンジルブロミド。同様の合成用途で使用されます.

独自性: 1-(4-ヨードベンジル)-1H-イミダゾールは、イミダゾール環と4-ヨードベンジル基の両方が存在することで独自性があります。これにより、異なる化学的および生物学的特性がもたらされます。ヨウ素原子は、化合物の反応性とさらなる官能基化の可能性を高め、有機合成や医薬品化学における貴重な中間体となっています。

類似化合物との比較

4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-iodobenzyl)-1H-imidazole, used in various organic transformations.

4-Fluorobenzyl bromide: Similar in structure but with a fluorine atom instead of iodine, used in the synthesis of fluorinated organic compounds.

3-Iodobenzyl bromide: Another halogenated benzyl bromide with the iodine atom in a different position, used in similar synthetic applications.

Uniqueness: this compound is unique due to the presence of both the imidazole ring and the 4-iodobenzyl group, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

1-(4-Iodobenzyl)-1H-imidazole (IBZ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

IBZ is characterized by the presence of a benzyl group with an iodine substituent at the para-position attached to an imidazole ring. Its molecular formula is , with a molecular weight of 298.1 g/mol. The compound forms colorless crystals and is slightly soluble in water but readily soluble in organic solvents, with a melting point of approximately 171-173°C.

Antimicrobial Activity

Research indicates that IBZ exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

For instance, one study demonstrated that IBZ had a notable zone of inhibition against these pathogens, indicating its potential as an antibacterial and antifungal agent .

Table 1: Antimicrobial Activity of IBZ

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 19 |

| Candida albicans | 20 |

Antitumor Activity

IBZ has also been investigated for its antitumor properties. Studies have reported that it exhibits selective cytotoxicity against various cancer cell lines, including human breast cancer cells. The compound's ability to inhibit tumor growth is attributed to its interaction with specific molecular targets involved in cancer progression .

The biological activity of IBZ can be attributed to several mechanisms:

- Protein Interaction : The imidazole ring can interact with metal ions and thiol groups in proteins, potentially inhibiting their function.

- Enzymatic Inhibition : IBZ has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways associated with cancer and other diseases.

- Cholinesterase Inhibition : It has shown potential for inhibiting cholinesterase activity, which is relevant in the context of neurodegenerative diseases .

Toxicity and Safety Profile

While IBZ demonstrates promising biological activities, its toxicity profile has been evaluated in studies. It was found to be moderately toxic to human liver cells at high concentrations but showed no significant toxicity to human blood cells at lower concentrations. This indicates a need for careful dosage considerations when exploring therapeutic applications .

Applications in Research and Industry

IBZ's unique properties make it suitable for various applications:

- Pharmacology : Investigated as a potential therapeutic agent for cancer treatment and other diseases.

- Organic Synthesis : Used as a reagent for synthesizing other biologically active compounds.

- Biotechnology : Employed in the development of functionalized nanoparticles and fluorescent probes for imaging biological cells .

Case Studies and Research Findings

Recent studies have highlighted the versatility of IBZ in medicinal chemistry. For example, one study synthesized derivatives of IBZ and evaluated their antimicrobial activities against multiple pathogens, demonstrating enhanced efficacy compared to standard antibiotics . Another research effort focused on the compound's antitumor effects, showing significant inhibition of tumor cell proliferation in vitro.

Table 2: Summary of Research Findings on IBZ

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus, P. aeruginosa |

| Antitumor Activity | Selective cytotoxicity against breast cancer cells |

| Toxicity | Moderately toxic to liver cells at high doses |

特性

IUPAC Name |

1-[(4-iodophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZRSOWLZKJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。